molecular formula C16H26B2O4S B061717 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene CAS No. 175361-81-6

2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene

Cat. No. B061717
M. Wt: 336.1 g/mol
InChI Key: AOJXAKMKFDBHHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound can be synthesized through palladium-catalyzed borylation reactions involving aryl bromides, using 2,2'-bis(1,3,2-benzodioxaborole) and pinacol as reagents under optimized conditions (Takagi & Yamakawa, 2013). This method provides a straightforward approach to accessing bis(borylated) arenes, crucial for further functionalization.

Molecular Structure Analysis

The molecular structure of related bis(dicyanomethylene)-dihydrothieno thiophenes has been elucidated using X-ray crystallography, revealing significant intermolecular interactions that contribute to its solid-state organization and potentially its electronic properties (Aso et al., 1988).

Chemical Reactions and Properties

The compound's borylated thiophene moieties serve as versatile intermediates for subsequent chemical reactions, including Suzuki coupling, facilitating the synthesis of conjugated polymers with tailored electronic properties. Its ability to participate in cross-coupling reactions makes it a valuable building block in materials science (Kawashima et al., 2013).

Scientific Research Applications

  • Organic Solar Cells and Organic Field Effects Transistors

    • Thiophene-containing polymers have been investigated in almost every reported application of conjugated polymers, including organic solar cells and organic field effects transistors .
    • The chemistry of thiophene is well developed and understood, enabling the functionalization of the core skeleton with a range of substituents as well as the ready incorporation into polymer backbones .
    • Much of the research into poly (thiophene)s has been focused upon tuning the optoelectronic properties of the conjugated backbone for particular device applications .
  • Sensors and Electrochromics

    • Thiophene-containing polymers have also been used in sensors and electrochromics .
    • The relatively high polarizability of the sulfur atoms in the thiophene backbone has also been suggested to play a beneficial role in charge transport .
  • Thermoelectric Devices

    • Another application of thiophene-containing polymers is in thermoelectric devices .
    • The choice of comonomer units can affect the backbone planarity and therefore the ability of the polymers to aggregate and order in the solid state .
  • Hole Injection Layers in OLED Devices

    • Many of the best performing materials for the numerous applications of conjugated polymers incorporate thiophene, from poly(3,4-ethylenedioxythiophene) (PEDOT) for use as hole injection layers in OLED devices .
    • The choice of synthetic route to the chosen polymer is critical, as chemical defects introduced by synthesis can have a deleterious influence on device performance .
  • Low Band Gap Copolymers for Photovoltaic Applications

    • Thiophene-based polymers are also used in low band gap copolymers for photovoltaic applications .
    • The choice of comonomer units can affect the backbone planarity and therefore the ability of the polymers to aggregate and order in the solid state .
  • Organic Thin-Film Transistors

    • Thiophene-based polymers have been utilized in a broad spectrum of applications including organic thin-film transistors .
    • The relatively high polarizability of the sulfur atoms in the thiophene backbone has also been suggested to play a beneficial role in charge transport .
  • Light-Absorbing Materials in Polymer Solar Cells

    • Thiophene-based polymers, including poly(thiophene)s and other conjugated polymers containing thiophenes, have been used as light-absorbing materials in polymer solar cells .
    • The synthesis and characteristics of these polymers are described along with their application in polymer solar cells .
  • Conducting Materials in Organic Electronics

    • Research on conducting polymers gained great momentum in the late 1970s as a result of the pioneering work by Shirakawa, MacDiarmid, and Heeger .
    • They showed that polyacetylene, which is the simplest conjugated polymer and therefore can be considered a prototype thereof, can become highly conductive through a chemical redox reaction using bromine or iodine .
    • This finding prepared the ground for the development of organic electronics such as organic light-emitting diodes (OLEDs), field-effect transistors (FETs), photodiodes, and polymer solar cells (PSCs) .
  • High-Volume Solution Processing of Thin Films on Flexible Substrates

    • Conjugated polymers allow one to envision the possibility of high-volume solution processing of thin films on flexible substrates, by printing and coating techniques .
    • This could enable fast and low-cost production of organic electronics .
    • This is another reason that PSCs have been designated as a future low-cost alternative to the traditional inorganic solar cell .

Future Directions

The future directions for this compound are promising. It is being used in the synthesis of poly(phenylenevinylene) for 2D semiconducting materials . Additionally, its use in Suzuki cross-coupling reactions and amination reactions suggests potential applications in the development of new chemical compounds .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26B2O4S/c1-13(2)14(3,4)20-17(19-13)11-9-10-12(23-11)18-21-15(5,6)16(7,8)22-18/h9-10H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJXAKMKFDBHHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)B3OC(C(O3)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26B2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630116
Record name 2,2'-(Thiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene

CAS RN

175361-81-6
Record name 2,2'-(Thiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
I Welterlich, B Tieke - Polymer Chemistry, 2013 - pubs.rsc.org
Three dithioketopyrrolo[3,4-c]pyrrole (DTPP)-based polymers TP1–TP3 were prepared upon thionation of diketopyrrolo[3,4-c]pyrrole (DPP)-based conjugated polymers P1–P3 with …
Number of citations: 12 pubs.rsc.org
I Welterlich, O Charov, B Tieke - Macromolecules, 2012 - ACS Publications
Synthesis and characteristic properties of polymers P1–P4 containing 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units in the main chain are described. P1 and P2 …
Number of citations: 33 pubs.acs.org
E Rodriguez-Alba, J Ortiz-Palacios… - Synthetic Metals, 2015 - Elsevier
Two new thiophene monomers bearing pyrene units attached via di(ethylene glycol) and tetra(ethylene glycol) spacers were synthesized, 3-methyl-4-(diethoxy) thiophene (M2) and 3-…
Number of citations: 16 www.sciencedirect.com
Y Maegawa, S Inagaki - Dalton Transactions, 2015 - pubs.rsc.org
Heterogeneous catalysis for direct C–H borylation of arenes and heteroarenes in the combination of iridium (Ir) complex fixed on periodic mesoporous organosilica containing …
Number of citations: 72 pubs.rsc.org
G Lu, H Usta, C Risko, L Wang… - Journal of the …, 2008 - ACS Publications
Realizing p-channel semiconducting polymers with good hole mobility, solution processibility, and air stability is an important step forward in the chemical manipulation of charge …
Number of citations: 393 pubs.acs.org
C Han, S Xiang, P Xie, P Dong, C Shu… - Advanced Functional …, 2022 - Wiley Online Library
It is challenging for polymer photocatalysts to achieve high photocatalytic performance under visible light due to their weak light absorption in visible light region. Herein, a universal …
Number of citations: 44 onlinelibrary.wiley.com
ME Cinar, ST Cankaya, A Capan, MS Eroglu… - European Polymer …, 2018 - Elsevier
Synthesis of novel thieno[2,3-b]thiophenes (TTs) possessing para substituted phenyl groups (Ph–, MeOPh–, BrPh–, NO 2 Ph–, NH 2 Ph– and NMe 2 Ph–) at C-3 has been achieved …
Number of citations: 9 www.sciencedirect.com
D Molina, MA Ruiz‐Preciado, B Carlsen… - …, 2020 - Wiley Online Library
Four ZnPc‐dimers with 2,5‐thienyl (ZnPc−th−ZnPc 1), 2,7‐fluorenyl (ZnPc−flu−ZnPc 2), 3,6‐bisthienylldiketopyrrolopyrrole (ZnPc−DPP−ZnPc 3) and 1,4‐phenyl (ZnPc−p−ZnPc 4) …
KY Pu, G Wang, B Liu - … Polyelectrolytes: Fundamentals and …, 2012 - Wiley Online Library
Conjugated polyelectrolytes (CPEs) are π‐conjugated polymers with charged ionic side chains, which allow for vital applications ranging from organic light‐emitting diodes, solar cells, …
Number of citations: 14 onlinelibrary.wiley.com
L Britton, JH Docherty, AP Dominey, SP Thomas - Molecules, 2020 - mdpi.com
Arene C(sp 2 )-H bond borylation reactions provide rapid and efficient routes to synthetically versatile boronic esters. While iridium catalysts are well established for this reaction, the …
Number of citations: 27 www.mdpi.com

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